molecular formula C13H14ClN3O B14908730 1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea

1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea

Cat. No.: B14908730
M. Wt: 263.72 g/mol
InChI Key: GWAYLVVTCVLQHY-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea is a urea derivative featuring a 3-chloro-4-cyanophenyl group attached to a cyclopentyl moiety via a urea linkage. For instance, patents highlight its role as a key intermediate in synthesizing androgen receptor (AR) antagonists used in prostate cancer treatment . The 3-chloro-4-cyanophenyl group is a critical pharmacophore, often associated with enhanced binding affinity due to electron-withdrawing substituents, which may improve metabolic stability and target engagement .

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

1-(3-chloro-4-cyanophenyl)-3-cyclopentylurea

InChI

InChI=1S/C13H14ClN3O/c14-12-7-11(6-5-9(12)8-15)17-13(18)16-10-3-1-2-4-10/h5-7,10H,1-4H2,(H2,16,17,18)

InChI Key

GWAYLVVTCVLQHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea typically involves the reaction of 3-chloro-4-cyanophenyl isocyanate with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve steps such as:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can lead to the formation of various substituted urea compounds .

Scientific Research Applications

1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea involves its binding to the androgen receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the androgen receptor from driving the expression of genes involved in the growth and survival of prostate cancer cells. The compound competitively inhibits androgen binding, androgen receptor nuclear translocation, and androgen-mediated transcription .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea with structurally analogous urea derivatives and related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Key Observations :

  • Synthetic Yields : m-Terphenyl-ureas (e.g., 4c) show moderate yields (65%), while pyrido-pyrimidin-ureas (30a) have lower yields (54%), likely due to the complexity of heterocyclic cores .
  • Melting Points : Higher melting points (>200°C) are common for urea derivatives, correlating with strong intermolecular hydrogen bonding. The target compound’s predicted stability aligns with analogs like 30a and 16a .
Pharmacological Targets and Substituent Effects

Substituents on the phenyl ring and urea moiety significantly influence biological activity:

Compound Class Key Substituents Biological Target Activity Notes Reference
m-Terphenyl-ureas (e.g., 4a–4f) Halogens (Cl, Br), methyl, methoxy COX-1 Selective COX-1 inhibition; chloro substituents enhance potency
Pyrido-pyrimidin-ureas (e.g., 30a–30f) Cyclopentyl, benzyl, ethyl ERK/Phospho kinases Dual ERK/phospho inhibition; cyclopentyl improves selectivity
1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid 3-Cl, 4-CN, pyrrolidine N/A Predicted CCS: 153.2 Ų ([M+H]+), suggesting moderate membrane permeability
1-(3-Chlorophenyl)cyclopropanecarbonitrile 3-Cl, cyclopropane AR antagonists (intermediate) Structural similarity to AR antagonist intermediates

Key Observations :

  • Electron-Withdrawing Groups: The 3-chloro-4-cyano group in the target compound may enhance binding to hydrophobic pockets in targets like AR or kinases, similar to COX-1 inhibitors (4c) and ERK inhibitors (30a) .
  • Therapeutic Diversity : While m-terphenyl-ureas target COX-1, pyrido-pyrimidin-ureas inhibit kinases, highlighting the urea scaffold’s versatility. The target compound’s role as an AR antagonist intermediate suggests a distinct therapeutic niche .

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